molecular formula C9H4ClF3 B6199414 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene CAS No. 2241742-07-2

4-chloro-2-ethynyl-1-(trifluoromethyl)benzene

Cat. No.: B6199414
CAS No.: 2241742-07-2
M. Wt: 204.6
InChI Key:
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Description

4-chloro-2-ethynyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds. This method typically involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst .

Another method involves the trifluoromethylation of an ethynyl-substituted benzene derivative. This process can be catalyzed by various reagents, including radical initiators and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-ethynyl-1-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-chloro-2-ethynyl-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The ethynyl and trifluoromethyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-ethynyl-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the chloro and trifluoromethyl groups enhances its potential for diverse applications in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene involves the introduction of a chloro group, an ethynyl group, and a trifluoromethyl group onto a benzene ring.", "Starting Materials": [ "4-chlorobenzoic acid", "acetylene", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "palladium(II) acetate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride and pyridine as a catalyst.", "Step 2: Reaction of 4-chlorobenzoyl chloride with acetylene in the presence of copper(I) iodide and potassium carbonate to form 4-chloro-2-ethynylbenzoic acid.", "Step 3: Conversion of 4-chloro-2-ethynylbenzoic acid to its corresponding acid chloride using thionyl chloride and pyridine as a catalyst.", "Step 4: Reaction of the acid chloride with trifluoromethyl iodide in the presence of palladium(II) acetate and triethylamine as a base in N,N-dimethylformamide to form 4-chloro-2-ethynyl-1-(trifluoromethyl)benzoic acid.", "Step 5: Conversion of 4-chloro-2-ethynyl-1-(trifluoromethyl)benzoic acid to its corresponding ester using diethyl ether and water as a solvent.", "Step 6: Hydrolysis of the ester using sodium hydroxide to form 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene." ] }

CAS No.

2241742-07-2

Molecular Formula

C9H4ClF3

Molecular Weight

204.6

Purity

95

Origin of Product

United States

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